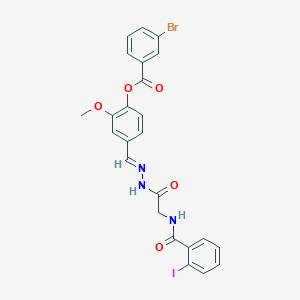![molecular formula C27H34N2O6 B12023972 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye varios grupos funcionales como butoxi, metil, dimetilamino, hidroxi y metoxigrupos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura principal de pirrol-2-ona, seguida de la introducción de los diversos sustituyentes a través de una serie de reacciones como alquilación, acilación e hidroxilación. Las condiciones de reacción a menudo involucran el uso de catalizadores, solventes y temperaturas controladas para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente involucraría reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de sistemas automatizados y técnicas analíticas avanzadas sería esencial para monitorear el progreso de la reacción y garantizar una calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio u óxido de cromo, agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran solventes específicos, temperaturas y, a veces, catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produciría cetonas o aldehídos, mientras que la reducción de los grupos carbonilo produciría alcoholes. Las reacciones de sustitución en los anillos aromáticos pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Su estructura única le permite interactuar con moléculas biológicas, lo que la hace útil en estudios de inhibición enzimática, unión a receptores y otros procesos bioquímicos.
Industria: Se utiliza en el desarrollo de nuevos materiales, revestimientos y otros productos industriales debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de 4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, alterando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxifenil)-1,5-dihidro-2H-pirrol-2-ona: Estructura similar pero carece del grupo metoxilo.
4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-tiona: Estructura similar pero contiene un grupo tiona en lugar de un grupo carbonilo.
Singularidad
La singularidad de 4-(4-butoxy-3-metilbenzoil)-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-hidroxi-3-metoxifenil)-1,5-dihidro-2H-pirrol-2-ona radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. La presencia de grupos tanto hidroxilo como metoxilo en el anillo aromático, junto con los grupos butoxi y dimetilamino, proporciona un conjunto único de reactividad e interacciones que lo distinguen de compuestos similares.
Propiedades
Fórmula molecular |
C27H34N2O6 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-6-7-14-35-21-11-9-19(15-17(21)2)25(31)23-24(18-8-10-20(30)22(16-18)34-5)29(13-12-28(3)4)27(33)26(23)32/h8-11,15-16,24,30-31H,6-7,12-14H2,1-5H3/b25-23+ |
Clave InChI |
CBSTZQBNJTVPMB-WJTDDFOZSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)


![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
